3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically blocking the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, especially in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins . For instance, it has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The nature of these interactions is typically through binding at the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116, by interfering with cell signaling pathways and altering gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, but the specific pathways and effects on metabolic flux or metabolite levels require further study .
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The process involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and environmentally benign, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Scientific Research Applications
3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it suitable for use in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications due to its fluorescent properties, allowing researchers to study intracellular processes.
Comparison with Similar Compounds
3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound has similar structural features but differs in its substituents, which can affect its biological activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but have different substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-11(2)9-19-16-8-12(3)21-17-15(10-20-22(16)17)13-4-6-14(18)7-5-13/h4-8,10-11,19H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJZQQGIKLCQNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC(C)C)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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